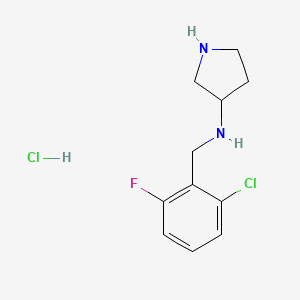

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13425451

Molecular Formula: C11H15Cl2FN2

Molecular Weight: 265.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Cl2FN2 |

|---|---|

| Molecular Weight | 265.15 g/mol |

| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H |

| Standard InChI Key | KEKMADLBIVIMGK-UHFFFAOYSA-N |

| SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl |

| Canonical SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS 1289585-42-7) is a synthetic organic compound characterized by a pyrrolidine ring substituted with a chlorofluorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₂FN₂, with a molecular weight of 265.15 g/mol . The hydrochloride salt form enhances water solubility and stability, making it suitable for research applications .

Key Structural Features:

-

Pyrrolidine Core: A five-membered saturated nitrogen-containing heterocycle.

-

Chlorofluorobenzyl Group: A benzyl moiety with chlorine at the 2-position and fluorine at the 6-position, introducing electronic and steric effects.

-

Hydrochloride Salt: Protonated amine group improves ionic interactions and formulation stability.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂FN₂ | |

| Molecular Weight | 265.15 g/mol | |

| SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl | |

| InChIKey | KEKMADLBIVIMGK-QRPNPIFTSA-N |

Synthetic Pathways and Reaction Conditions

The synthesis involves multi-step reactions, typically starting with benzyl halide derivatives and pyrrolidine amines. While exact protocols are proprietary, general methods include:

Core Assembly

-

Benzyl Halide Preparation: 2-Chloro-6-fluorobenzyl chloride is synthesized via halogenation of benzyl chloride or fluorination of chlorobenzyl derivatives .

-

Nucleophilic Substitution: Pyrrolidin-3-amine reacts with the benzyl halide under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the amine-benzyl bond .

-

Salt Formation: The free base is treated with HCl to yield the hydrochloride salt.

Table 2: Representative Synthesis Steps

Pharmacological and Biological Activity

The compound’s chlorofluorobenzyl and pyrrolidine groups confer potential bioactivity, particularly in neurological and enzymatic targets:

Neurotransmitter Interactions

-

GABA Receptors: Structural analogs show modulation of γ-aminobutyric acid (GABA) receptors, influencing anxiety and mood regulation .

-

Serotonin Reuptake Inhibition: Fluorine substitution enhances membrane permeability, a trait shared with selective serotonin reuptake inhibitors (SSRIs) .

Enzyme Inhibition

-

Kinase Targets: Pyrrolidine derivatives are explored as kinase inhibitors, though specific data for this compound remain limited .

-

Oxidative Stress Modulation: Fluorinated aromatic systems may scavenge reactive oxygen species (ROS), though direct evidence is lacking .

Table 3: Comparative Bioactivity of Analogous Compounds

Structural and Functional Comparisons

The compound’s unique halogenation pattern distinguishes it from related pyrrolidine derivatives:

Halogen Substituent Effects

-

Chlorine (2-Position): Electron-withdrawing, enhancing electrophilicity and receptor binding .

-

Fluorine (6-Position): Increases lipophilicity and metabolic stability via C-F bond strength .

Stereochemical Variants

-

(S)-Enantiomer: Observed in chiral derivatives, influencing binding affinity to stereospecific targets (e.g., serotonin receptors) .

Table 4: Physicochemical Property Comparison

| Property | This Compound | (2-Chloro-benzyl)-pyrrolidin-3-yl-amine |

|---|---|---|

| Molecular Weight | 265.15 g/mol | 247.16 g/mol |

| logP (Predicted) | ~2.8 | ~2.5 |

| Fluorine Substituent | 6-Position | None |

Applications in Research and Industry

Pharmaceutical Intermediates

Used in synthesizing CNS-targeted drugs, particularly for depression and anxiety .

Agrochemical Development

Fluorinated pyrrolidines are explored as insecticides due to their bioactivity .

Material Science

Pyrrolidine derivatives with halogens may serve as catalysts or polymer modifiers .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume